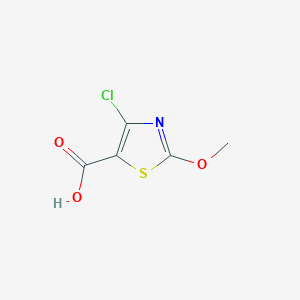

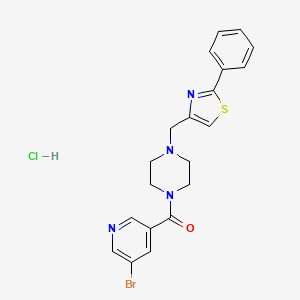

![molecular formula C18H15N5O3S B2615932 Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211349-32-4](/img/structure/B2615932.png)

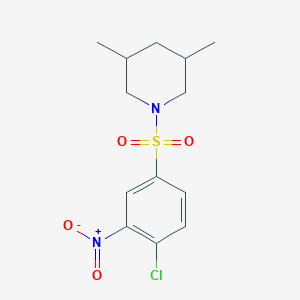

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound. It is related to the family of benzo[c][1,2,5]thiadiazoles, which are known to possess potent pharmacological activities . These compounds are often used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of similar compounds often involves direct C-H arylation polymerization . This method has received significant interest in organic electronic applications due to its efficiency and excellent yield . The process typically involves the use of two donor moieties and one acceptor unit .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. For similar compounds, reactions often involve substitution reactions followed by subsequent hydrolysis .Scientific Research Applications

Molecular Aggregation and Solvent Effects

Studies have explored the effects of solvent on the molecular aggregation of compounds containing thiadiazole and furan units. Matwijczuk et al. (2016) examined how solvent choice impacts the fluorescence emission and aggregation behavior of thiadiazole derivatives, revealing insights into the molecular interactions and aggregation processes influenced by solvent and substituent structure Matwijczuk et al., 2016.

Antimicrobial Activity

Research has also focused on the synthesis of new derivatives incorporating thiadiazole and piperidine units for antimicrobial applications. Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives incorporating benzothiazoles, demonstrating modest activity against various bacteria and fungi Patel et al., 2011.

Liquid Crystalline Properties

The structural influence of heterocyclic rings, including thiadiazole and furan units, on the liquid crystalline properties of compounds has been investigated. Han et al. (2009) reported on the synthesis and characterization of liquid crystalline compounds containing 1,3,4-oxadiazole/thiadiazole and furan units, analyzing their mesophase behavior and thermal properties Han et al., 2009.

Organic Electronics and Photovoltaic Applications

Compounds featuring benzo[c][1,2,5]thiadiazole cores have been utilized in the design of organic semiconductors and photovoltaic materials. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole (an isomer of benzo[c][1,2,5]thiadiazole) in semiconducting polymers, demonstrating their potential in high-performance optoelectronic devices Chen et al., 2016.

Future Directions

The future directions for research on this compound could include further exploration of its potential pharmacological applications, particularly given the interest in benzo[c][1,2,5]thiadiazoles as potential therapeutic agents . Additionally, its potential use in organic electronic applications could be another area of future research .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c24-18(12-3-4-13-14(10-12)22-27-21-13)23-7-5-11(6-8-23)16-19-20-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIRQDVZIPLLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)

![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)

![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)